molecular formula C10H13N4O2- B11820232 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B11820232
M. Wt: 221.24 g/mol
InChI Key: MANCAYQJYRCCFN-UHFFFAOYSA-M
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Description

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The specific steps are as follows:

    Nucleophilic Substitution: Piperazine reacts with 2-nitro-5-halopyridine to form an intermediate.

    N-Protection: The intermediate is then protected using a tert-butyl group.

    Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate can be compared with other similar compounds, such as:

  • 4-(4-Methylpyridin-2-YL)piperazine-1-carboxylate
  • 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylate
  • 4-(4-Fluoropyridin-2-YL)piperazine-1-carboxylate

These compounds share the piperazine ring and pyridine moiety but differ in the substituents on the pyridine ring. The unique properties of this compound, such as its specific amino group, contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13N4O2-

Molecular Weight

221.24 g/mol

IUPAC Name

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1

InChI Key

MANCAYQJYRCCFN-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-]

Origin of Product

United States

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